molecular formula C9H8F4 B1390581 4-(1,1-Difluoropropyl)-1,2-difluorobenzene CAS No. 1138445-43-8

4-(1,1-Difluoropropyl)-1,2-difluorobenzene

Cat. No.: B1390581
CAS No.: 1138445-43-8
M. Wt: 192.15 g/mol
InChI Key: NPNATBKCOMMLGC-UHFFFAOYSA-N
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Description

4-(1,1-Difluoropropyl)-1,2-difluorobenzene is an organic compound that has garnered attention in scientific research due to its unique chemical structure and properties This compound is characterized by the presence of two fluorine atoms on the benzene ring and a difluoropropyl group attached to the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoropropyl)-1,2-difluorobenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-4-(1,1-difluoropropyl)benzene with appropriate reagents under controlled conditions. For instance, 1-(4-bromophenyl)propan-1-one can be dissolved in dichloromethane and cooled to -70°C. Then, diethylaminosulfur trifluoride (DAST) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoropropyl)-1,2-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a catalyst or under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

4-(1,1-Difluoropropyl)-1,2-difluorobenzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoropropyl)-1,2-difluorobenzene involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Difluoropropyl)-1,2-difluorobenzene is unique due to the presence of two fluorine atoms on the benzene ring and a difluoropropyl group. This specific arrangement of fluorine atoms can result in distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(1,1-difluoropropyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4/c1-2-9(12,13)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNATBKCOMMLGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501267426
Record name 4-(1,1-Difluoropropyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-43-8
Record name 4-(1,1-Difluoropropyl)-1,2-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Difluoropropyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501267426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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